molecular formula C10H11F3N2O B1530188 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1183104-54-2

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B1530188
M. Wt: 232.2 g/mol
InChI Key: UNGTZAKKKXQMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is an organic compound with the CAS Number: 1183104-54-2 . It has a molecular weight of 232.21 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of “2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” involves the use of 1-[3-(trifluoromethyl)phenyl]ethanone, sodium cyanide, and aqueous ammonia solution . The reaction is carried out in a mixture of water and ethanol .


Molecular Structure Analysis

The InChI code for “2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is 1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is a powder that is stored at room temperature . It has a molecular weight of 232.21 .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • S-1, a compound structurally related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, is explored as a selective androgen receptor modulator (SARM) for treating androgen-dependent diseases. It shows promise in pharmacokinetics and metabolism studies in rats, indicating potential for therapeutic applications (Wu et al., 2006).

Antiviral Research

  • BAY 38-4766, a structurally analogous compound, has been identified as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This highlights its potential application in antiviral research, particularly for diseases caused by CMV (Buerger et al., 2001).

Biochemical Applications

  • 2-Amino-2-hydroxymethyl-propane-1,3-diol, a compound related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, is a common biochemical buffer. Its interaction with transition metal ions like Cu(II) is significant for understanding its biochemical applications, especially in protein and biomolecule interactions (Nagaj et al., 2013).

Synthetic Chemistry

  • Studies on the synthesis of compounds like 1-Phenyl-1-amino-2, 3-propanediol, related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, contribute to the field of synthetic chemistry. These studies provide insight into the development of novel compounds with potential pharmaceutical applications (SuamiTetsuo et al., 1956).

Antibacterial Research

  • Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally similar to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, show antibacterial activity, indicating its utility in developing new antibacterial agents (Tumosienė et al., 2012).

Immunology

  • Research on 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, similar in structure to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, has implications in immunology, specifically in the development of immunosuppressive drugs (Kiuchi et al., 2000).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGTZAKKKXQMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.